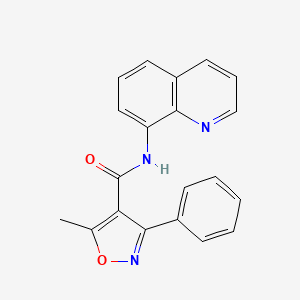

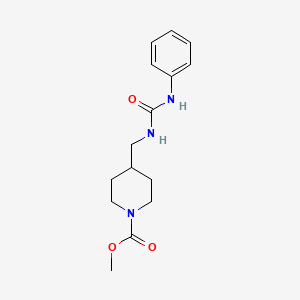

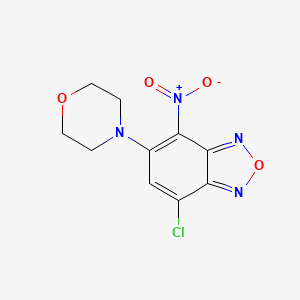

5-甲基-3-苯基-N-喹啉-8-基-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Oxazoles are a class of organic compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. They are part of many biologically active compounds.

Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature. Some well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The synthesis of oxazole derivatives often involves the reaction of a carbonyl compound with a nitrogen source .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The oxazole ring is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis

Quinoline derivatives have been used as reagents for the synthesis of various heterocyclic compounds . They can undergo a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles .科学研究应用

药理学评价

- 喹喔啉-2-甲酰胺类化合物,包括 5-甲基-3-苯基-N-喹啉-8-基-1,2-恶唑-4-甲酰胺,已被探索作为潜在的 5-羟色胺 3 型 (5-HT3) 受体拮抗剂。这些化合物在抑郁症的治疗中显示出前景,这可以通过它们对豚鼠回肠纵肌-肌间神经丛制剂中 5-HT3 受体的有效拮抗作用得到证明 (Mahesh 等,2010); (Mahesh 等,2011)。

抗菌活性

- 某些喹啉衍生物,包括所讨论的化合物,已被合成并显示出显着的抗菌活性。这些化合物对各种微生物均有效,突出了它们作为抗菌剂的潜力 (Özyanik 等,2012); (Idrees 等,2020); (Holla 等,2005)。

生物物理研究

- 一些新型化合物,包括基于恶唑的化合物,已被合成用于生物物理研究。这些研究包括探索与蛋白质(如牛血清白蛋白和人血清白蛋白)的结合相互作用,有助于更好地了解它们的药代动力学和药效学 (Paul 等,2019)。

合成和化学研究

- 基于恶唑的化合物的合成和研究,包括所讨论的化合物,涉及探索它们的化学性质和在各个领域的潜在应用。这包括合成水溶性类似物以改进体内评估和发现新的合成途径 (Bavetsias 等,2002); (Kumar 等,2012)。

分子影像和放射性配体开发

- 与所讨论的化合物类似的喹啉-2-甲酰胺衍生物已标记为碳-11,可潜在地用作放射性配体。这些放射性配体可以帮助利用正电子发射断层扫描技术对体内外周苯二氮卓受体进行无创评估,从而为分子影像领域做出贡献 (Matarrese 等,2001)。

作用机制

The mechanism of action of quinoline and oxazole derivatives can vary widely depending on their specific structures and the biological systems they interact with. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

未来方向

The future research directions for “5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide” could involve further studies on its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by quinoline and oxazole derivatives, this compound could potentially be explored for its therapeutic potential .

属性

IUPAC Name |

5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-13-17(19(23-25-13)15-7-3-2-4-8-15)20(24)22-16-11-5-9-14-10-6-12-21-18(14)16/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJNJRWGRXEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-phenyl-N-quinolin-8-yl-1,2-oxazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2999825.png)

![2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione](/img/structure/B2999828.png)

![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999843.png)